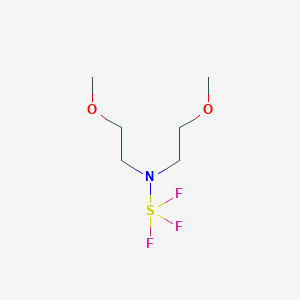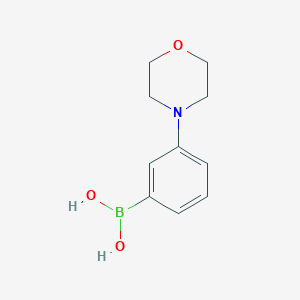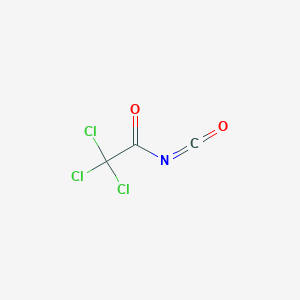
Bis(2-methoxyethyl)aminosulfur trifluoride
Übersicht
Beschreibung
Bis(2-methoxyethyl)aminosulfur trifluoride is a fluorinating agent used in the synthesis of gem-difluorides from various thiocarbonyl derivatives. This compound is utilized due to its ability to introduce fluorine atoms into organic molecules, which can significantly alter the physical and chemical properties of these molecules, such as their reactivity and stability .
Synthesis Analysis
The synthesis of bis(2-methoxyethyl)aminosulfur trifluoride is not directly described in the provided papers. However, its application in the synthesis of gem-difluorides is well-documented. Thiocarbonyl compounds, including thioketones, thioesters, thioamides, dithioesters, and dithiocarbamates, are converted to their corresponding gem-difluorides when reacted with bis(2-methoxyethyl)aminosulfur trifluoride in the presence of SbCl3, showcasing the reagent's efficacy in introducing fluorine atoms into various substrates .
Molecular Structure Analysis
While the molecular structure of bis(2-methoxyethyl)aminosulfur trifluoride is not explicitly detailed in the provided papers, the structure of related sulfur-nitrogen compounds has been studied. For example, the crystal and molecular structures of bis((trifluoromethyl)sulfonyl)amine and related compounds have been reported, which may share some structural similarities with bis(2-methoxyethyl)aminosulfur trifluoride due to the presence of sulfur-nitrogen bonds and fluorine atoms .
Chemical Reactions Analysis
Bis(2-methoxyethyl)aminosulfur trifluoride is primarily known for its role in the fluorination of thiocarbonyl compounds. The reaction with thiocarbonyl derivatives leads to the formation of gem-difluorides, which are valuable in various chemical syntheses due to their enhanced stability and potential biological activity. The use of SbCl3 as a catalyst in this reaction suggests a mechanism that may involve the activation of the sulfur atom in the thiocarbonyl group, facilitating the nucleophilic attack by the fluorinating agent .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(2-methoxyethyl)aminosulfur trifluoride are not directly reported in the provided papers. However, the properties of fluorinated compounds, in general, are well-known to include high stability, resistance to degradation, and unique reactivity due to the electronegativity and small size of the fluorine atom. These properties are often exploited in the development of pharmaceuticals, agrochemicals, and materials with specific desired characteristics .
Relevant Case Studies
The provided papers do not include specific case studies involving bis(2-methoxyethyl)aminosulfur trifluoride. However, the synthesis of gem-difluorides from thiocarbonyl compounds using this reagent can be considered a case study of its application in organic synthesis. The high yields and the variety of thiocarbonyl derivatives that can be fluorinated demonstrate the versatility and efficiency of bis(2-methoxyethyl)aminosulfur trifluoride as a fluorinating agent .
Wissenschaftliche Forschungsanwendungen
Controlled Conversion in Organic Synthesis
- Synthesis of Phenylacetonitriles and Benzonitriles : Utilized for one-step synthesis of benzonitriles from phenylacetic acids, and extended to synthesize corresponding phenylacetonitriles (Kangani, Day, & Kelley, 2008).
- Facilitating Acyl Azides and Nitriles Synthesis : Effective in one-step synthesis of acyl azides from carboxylic acids, and also useful for optically active nitriles production (Kangani, Day, & Kelley, 2007).
Chemical Modification and Fluorination
- Fluorination of Thiocarbonyl Compounds : Used to convert various thiocarbonyl derivatives into gem-difluorides (Lal, Lobach, & Evans, 2000).
- Fluorination of Amino Alcohols and Diols : Demonstrated efficiency in synthesizing fluorinated chiral compounds (Singh & Shreeve, 2002).
- Direct Fluorination of Carbonyl Groups : Applied for fluorinating diaryl ketones and diaryl diketones to produce gem-difluorides and tetrafluorinated derivatives (Chang, Tewari, Adi, & Bae, 2008).
Reaction Mechanisms and Catalysis
- Reaction with Diaryl Sulfoxides : Studied for S-fluorination by activating sulfoxides, forming Ar2SF2 and Ar2SF(OTf) compounds (Laali & Borodkin, 2002).
- In Situ Generated Catalysts : Used in electrochemical oxidation for methanol oxidation catalysis (Tang, Wang, Chi, Sevilla, & Zeng, 2016).
Medicinal Chemistry and Pharmacology
- Modification of Natural Products : Modified triptolide and its analogues for enhanced cytotoxicity (Aoyagi et al., 2008).
Advanced Materials and Electrochemistry
- Ionic Liquid Based Hybrid Electrolyte : Utilized in lithium sulfur batteries (Yang et al., 2017).
Safety And Hazards
Bis(2-methoxyethyl)aminosulfur trifluoride is a highly flammable liquid and vapor. It is toxic if swallowed and may be fatal if swallowed and enters airways. It causes severe skin burns and eye damage. It may cause respiratory irritation, drowsiness, or dizziness. It is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methoxy-N-(2-methoxyethyl)-N-(trifluoro-λ4-sulfanyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14F3NO2S/c1-11-5-3-10(4-6-12-2)13(7,8)9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOYTRAZFJURPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074898 | |
| Record name | Sulfur, trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-.kappa.N]-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-methoxyethyl)aminosulfur trifluoride | |
CAS RN |
202289-38-1 | |
| Record name | Deoxo-Fluor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202289-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxy-fluor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202289381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfur, trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-.kappa.N]-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfur, trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-.kappa.N]-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-methoxyethyl)aminosulfur Trifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(2-methoxyethyl)aminosulphur trifluoride, 50% solution in THF | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2-METHOXYETHYL)AMINOSULFUR TRIFLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6219390VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














